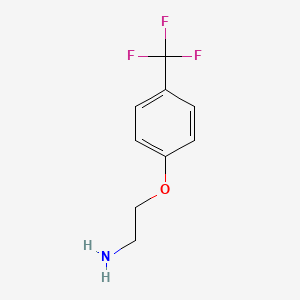

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFHDMPNKOZPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene is used as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions due to its functional groups.

- Biology This compound is investigated for its potential as a ligand in receptor studies. The aminoethoxy group can form hydrogen bonds with various biological molecules, enhancing its potential as a biochemical probe. The trifluoromethyl moiety increases lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and influence receptor functions, leading to diverse biological effects.

- Medicine this compound is explored for its potential therapeutic properties, including as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

Other compounds with trifluoromethyl groups

- 2,6-dichloro-4-trifluoromethyl-aniline A preparation method of 2,6-dichloro-4-trifluoromethyl-aniline eliminates the dependency on a catalyst, makes the ammoniation reaction possible under no catalyst and lower temperature, and increases the yield of the target product .

- 4-substituted-1-(trifluoromethoxy) benzene compounds 4-trifluoromethoxyphenol and its intermediates are extremely useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Amino-Substituted Derivatives

- 4-(4-(Trifluoromethyl)phenoxy)aniline (): This compound replaces the aminoethoxy group with a phenoxy-aniline structure. While both compounds have aromatic amines, the ethoxy spacer in 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene offers greater flexibility and solubility. The phenoxy linkage in 4-(4-(trifluoromethyl)phenoxy)aniline is rigid, limiting its utility in reactions requiring conformational adaptability .

Ether Derivatives

- In contrast, the aminoethoxy group in the target compound enables participation in condensation reactions (e.g., urea formation) and acid-base interactions .

- 1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene (): The alkynyl group facilitates coupling reactions (e.g., Sonogashira), whereas the aminoethoxy group supports amine-specific modifications, such as reductive amination or peptide coupling .

Halogen-Containing Analogs

- 1-(Fluoromethyl)-4-(trifluoromethyl)benzene (): Fluorine substitution at the methyl position introduces strong electron-withdrawing effects, enhancing metabolic stability but limiting hydrogen-bonding capacity. The aminoethoxy group balances electron withdrawal (via CF₃) with electron donation (via NH₂), enabling diverse reactivity .

- 1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene (): The chloroalkyl group is prone to nucleophilic substitution, whereas the aminoethoxy group’s primary amine can act as a nucleophile or hydrogen-bond donor .

Selenium-Containing Compounds

- 1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) (): PSTMB’s selenium atom enables redox activity, making it a potent lactate dehydrogenase (LDHA) inhibitor. However, selenium derivatives often exhibit toxicity, whereas the aminoethoxy group offers lower toxicity and broader biocompatibility .

Alkylamino Derivatives

- 1-(Difluoromethyl)-4-(dimethylamino)benzene (): The dimethylamino group is sterically hindered and strongly electron-donating, reducing its reactivity in electrophilic substitutions. The aminoethoxy group’s primary amine is less hindered and more nucleophilic .

Reactive Functional Groups

- 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene (): The isocyanate group reacts readily with amines to form ureas, whereas the aminoethoxy group can serve as a coupling partner in such reactions .

- Azidomethyl Derivatives (): Azides are used in click chemistry but require specialized handling. The aminoethoxy group provides a stable, non-explosive alternative for bioconjugation .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and an aminoethoxy group, enhances its lipophilicity and biological reactivity, making it a subject of interest in drug development and therapeutic applications.

- Molecular Formula : C₉H₁₀F₃N

- Molecular Weight : 201.18 g/mol

- Structural Features :

- Trifluoromethyl group: Enhances biological activity.

- Aminoethoxy group: Imparts unique reactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways critical for tumor growth.

A study demonstrated that concentrations as low as 10 µM could reduce cell viability by more than 50% in certain cancer cell lines, suggesting potent anticancer potential.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Protein Kinases : The compound may interfere with kinase activity, which is crucial for cell signaling and proliferation.

- Modulation of Gene Expression : It appears to influence the expression of genes involved in apoptosis and cell cycle regulation.

Toxicological Profile

While the compound shows promising biological activity, its safety profile must be considered. Toxicological studies indicate:

- Repeat Dose Toxicity : In animal models, doses above 400 mg/kg/day resulted in observable toxicity, including liver and kidney effects. The NOAEL (No Observed Adverse Effect Level) was established at 10 mg/kg based on kidney effects observed at higher doses .

- Sensitization Potential : The compound has shown weak sensitization potential in lymphocyte proliferation assays, indicating a low risk of allergic reactions at typical exposure levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-[4-(Trifluoromethyl)phenoxy]ethanamine | Similar trifluoromethyl and ether linkage | Lacks amino group directly on benzene ring |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | No ether functionality; primarily an amine |

| 2-Aminoethanol | Simple amino alcohol | Does not contain trifluoromethyl or aromatic ring |

The presence of both the trifluoromethyl and aminoethoxy groups in this compound distinguishes it from these similar compounds, contributing to its unique chemical reactivity and biological profile.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

-

Study on Anticancer Properties :

- Objective: Evaluate the cytotoxic effects on breast cancer cell lines.

- Results: Significant reduction in cell viability at concentrations above 10 µM.

- Conclusion: Suggests potential for development as an anticancer agent.

- Toxicological Assessment :

-

Mechanistic Studies :

- Objective: Investigate the pathways affected by the compound.

- Results: Evidence of apoptosis induction and protein kinase inhibition.

- Conclusion: Supports further exploration into its mechanisms for potential therapeutic use.

Q & A

Q. What are the most reliable synthetic routes for 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution of halogenated precursors. For example, reacting 1-fluoro-4-(trifluoromethyl)benzene with 2-aminoethanol in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base at 80–100°C for 6–12 hours. Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:2) ensures completion. Post-reaction, dilute with water, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution) . Optimization includes varying solvent polarity (DMF vs. DMSO) and base strength (K₂CO₃ vs. Cs₂CO₃) to improve yields.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy . For NMR (CDCl₃ or DMSO-d₆), expect signals for the aminoethoxy chain (δ ~3.6–4.0 ppm for OCH₂CH₂NH₂) and trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR). IR should show N-H stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential amine vapors. Quench waste with dilute HCl before disposal, and segregate halogenated byproducts for professional hazardous waste management .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward NAS at the para position. Computational studies (DFT) reveal that the LUMO energy of the aromatic ring is lowered by -CF₃, enhancing electrophilicity. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., -CH₃) to quantify activation effects. Use Hammett substituent constants (σₚ = +0.54 for -CF₃) to predict regioselectivity in multi-substituted systems .

Q. What strategies can mitigate competing side reactions during the introduction of the aminoethoxy chain?

Competing etherification or oxidation of the amino group can occur. To suppress these:

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

Design assays targeting enzymes with hydrophobic binding pockets (e.g., kinases or cytochrome P450 isoforms). Synthesize derivatives with modified aminoethoxy chain lengths and test IC₅₀ values via fluorescence-based assays. Use molecular docking (AutoDock Vina) to model interactions between the -CF₃ group and hydrophobic enzyme residues. Cross-validate with SPR to measure binding kinetics .

Q. What are the challenges in analyzing substituent effects on the compound’s stability under acidic/basic conditions?

The aminoethoxy group is prone to hydrolysis in strong acids or bases. Conduct accelerated stability studies:

- Expose the compound to pH 1–14 buffers at 40°C for 24–72 hours.

- Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Identify degradation products (e.g., 4-(trifluoromethyl)phenol) using LC-MS .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for similar trifluoromethyl-substituted aromatics?

Discrepancies often arise from trace moisture or metal impurities. Implement rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation with toluene). Use inert atmosphere (N₂/Ar) and Schlenk techniques for moisture-sensitive steps. Compare yields across multiple batches with controlled O₂/moisture levels .

Q. What advanced techniques elucidate the compound’s conformational dynamics in solution?

Use NOESY NMR to study spatial proximity between the aminoethoxy chain and aromatic ring. Variable-temperature NMR (-40°C to +60°C) reveals rotational barriers around the ether linkage. Solvent polarity studies (DMSO vs. CDCl₃) probe hydrogen-bonding interactions involving the NH₂ group .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Apply QSAR models to predict logP and solubility. Use Schrödinger’s QikProp to optimize substituents for blood-brain barrier penetration (e.g., replacing -CF₃ with -OCF₃). MD simulations (GROMACS) assess membrane permeability by tracking free-energy profiles in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.